3-Bromo-5-(3-pyridyl)isoxazole
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Overview
Description
3-Bromo-5-(3-pyridyl)isoxazole: is a heterocyclic compound that features a five-membered isoxazole ring substituted with a bromine atom at the third position and a pyridyl group at the fifth position. Isoxazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(3-pyridyl)isoxazole typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. The reaction conditions often include the use of catalysts such as copper(I) or ruthenium(II) to facilitate the cycloaddition process .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using microwave-assisted methods, which offer the advantages of reduced reaction times and higher yields. For example, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave irradiation has been reported to efficiently produce 5-substituted isoxazoles .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(3-pyridyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different functionalized derivatives.
Reduction: Reduction reactions can modify the bromine or pyridyl groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a wide range of functionalized isoxazoles .
Scientific Research Applications
Chemistry: 3-Bromo-5-(3-pyridyl)isoxazole is used as a building block in organic synthesis to create more complex molecules with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an inhibitor of specific enzymes or receptors, making it a valuable tool in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-pyridyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(3-Pyridyl)isoxazole: Lacks the bromine substitution, which may affect its biological activity and chemical reactivity.
5-(3-Pyridyl)isoxazole:
Uniqueness: The presence of the bromine atom in 3-Bromo-5-(3-pyridyl)isoxazole enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H5BrN2O |
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Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-bromo-5-pyridin-3-yl-1,2-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-8-4-7(12-11-8)6-2-1-3-10-5-6/h1-5H |
InChI Key |
KKFOFVOTXJMVTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NO2)Br |
Origin of Product |
United States |
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